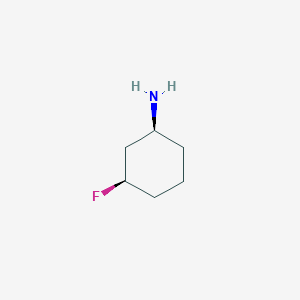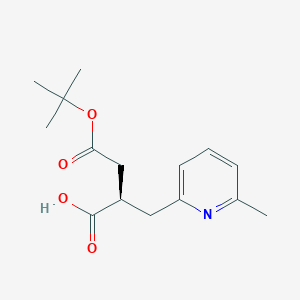
(R)-4-(tert-Butoxy)-2-((6-methylpyridin-2-yl)methyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(tert-Butoxy)-2-((6-methylpyridin-2-yl)methyl)-4-oxobutanoic acid is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butoxy)-2-((6-methylpyridin-2-yl)methyl)-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and tert-butyl acetoacetate.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-4-(tert-Butoxy)-2-((6-methylpyridin-2-yl)methyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(tert-Butoxy)-2-((6-methylpyridin-2-yl)methyl)-4-oxobutanoic acid is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology
The compound may be investigated for its potential biological activity. Researchers explore its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be studied for its potential as a drug candidate. Its structure may be optimized to enhance its efficacy and reduce side effects.
Industry
Industrially, ®-4-(tert-Butoxy)-2-((6-methylpyridin-2-yl)methyl)-4-oxobutanoic acid may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-4-(tert-Butoxy)-2-((6-methylpyridin-2-yl)methyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
®-4-(tert-Butoxy)-2-((6-methylpyridin-2-yl)methyl)-4-oxobutanoic acid: shares structural similarities with other pyridine derivatives and oxobutanoic acids.
Pyridine Derivatives: Compounds such as 2-methylpyridine and 4-tert-butylpyridine.
Oxobutanoic Acids: Compounds like 4-oxobutanoic acid and its derivatives.
Uniqueness
The uniqueness of ®-4-(tert-Butoxy)-2-((6-methylpyridin-2-yl)methyl)-4-oxobutanoic acid lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(6-methylpyridin-2-yl)methyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-10-6-5-7-12(16-10)8-11(14(18)19)9-13(17)20-15(2,3)4/h5-7,11H,8-9H2,1-4H3,(H,18,19)/t11-/m1/s1 |
InChI Key |
BHKANMNDMFAFLY-LLVKDONJSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)C[C@H](CC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1=NC(=CC=C1)CC(CC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


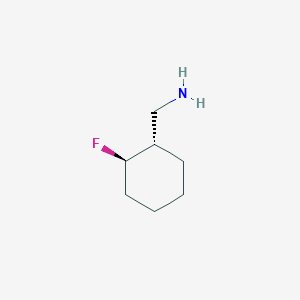
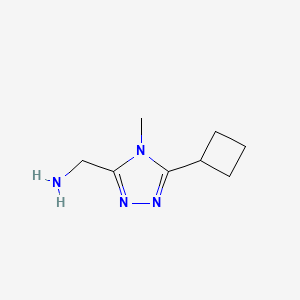

![tert-Butyl 6-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate](/img/structure/B12982702.png)


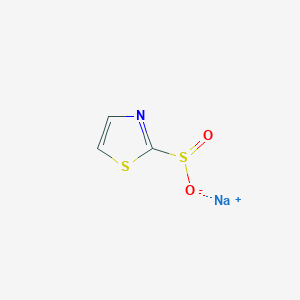
![5-Oxa-2-azaspiro[3.5]nonan-8-one](/img/structure/B12982716.png)

![2-tert-Butyl 8-ethyl 2,7-diaZaspiro[4.4]nonane-2,8-dicarboxylate](/img/structure/B12982724.png)
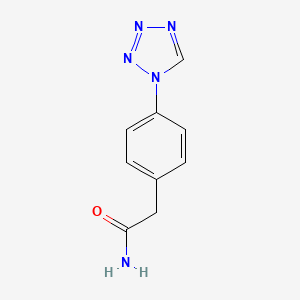
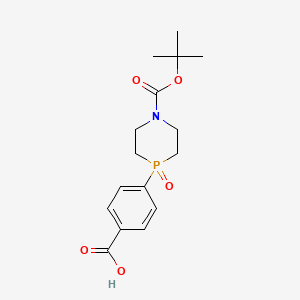
![tert-Butyl 2-formyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12982763.png)
